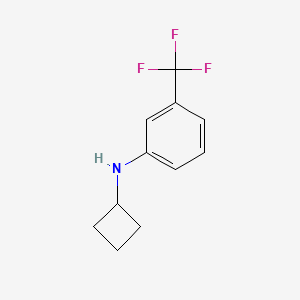

N-cyclobutyl-3-(trifluoromethyl)aniline

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- Aromatic protons adjacent to the -CF₃ group resonate as a doublet at δ 7.14 ppm (J = 8.1 Hz).

- The N-cyclobutyl protons appear as a multiplet at δ 4.14–3.83 ppm , corresponding to the puckered ring’s equatorial and axial positions.

- The -NH proton is observed as a broad singlet at δ 3.70 ppm , indicative of hydrogen bonding.

¹³C NMR (100 MHz, CDCl₃):

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR (cm⁻¹):

- N-H stretch: 3414 (broad, amine).

- C-F stretches: 1120–1200 (strong, -CF₃).

- Aromatic C=C: 1615 and 1517 (medium).

Raman Spectroscopy :

Mass Spectrometric Fragmentation Patterns

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level optimize the geometry and electronic properties:

- Bond lengths :

| Bond Type | Length (Å) |

|---|---|

| C-N | 1.45 |

| C-C (CF₃) | 1.53 |

| C-F | 1.34 |

Molecular Orbital Analysis and Electron Density Mapping

- HOMO-LUMO gap : 4.45 eV , computed using M06-2X/def2-TZVPP.

- HOMO: Localized on the aromatic ring and amine nitrogen.

- LUMO: Dominated by the -CF₃ group’s σ* orbitals.

Electrostatic potential maps highlight electron-deficient regions near -CF₃ and electron-rich areas around the amine, guiding reactivity predictions.

Properties

IUPAC Name |

N-cyclobutyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)8-3-1-6-10(7-8)15-9-4-2-5-9/h1,3,6-7,9,15H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZIGTZSNMLJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction of Benzotrifluoride Derivatives

A classical and industrially relevant method involves the nitration of benzotrifluoride derivatives followed by catalytic hydrogenation of the nitro compound to the corresponding aniline:

- Starting from benzotrichlorides or benzotrifluoride, nitration is performed using a mixture of nitric acid and sulfuric acid under controlled conditions to favor the meta-substitution pattern.

- The nitrobenzotrifluoride intermediate is then reduced catalytically (e.g., Pd/C hydrogenation) to yield 3-(trifluoromethyl)aniline.

- This method typically produces a major amount (~90%) of the 3-isomer, with minor amounts of 2- and 4-isomers.

- The process avoids the use of hazardous reagents like sulfur tetrafluoride and costly halides, making it more environmentally and economically favorable.

- The reaction sequence is relatively straightforward, scalable, and results in high purity products suitable for further modification.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO3/H2SO4 mixture (fuming nitric acid) | Nitrobenzotrifluoride (mainly 3-isomer) |

| Catalytic Reduction | Pd/C, H2, mild conditions | 3-(Trifluoromethyl)aniline (high yield) |

Introduction of the N-cyclobutyl Group

The N-cyclobutyl substituent is introduced by amination of the 3-(trifluoromethyl)aniline. Several strategies can be employed:

Direct N-Alkylation

- Direct alkylation of 3-(trifluoromethyl)aniline with cyclobutyl halides or cyclobutyl derivatives under basic or catalytic conditions.

- This method requires careful control to avoid over-alkylation or side reactions.

- Use of mild bases and solvents such as acetonitrile or DMF can facilitate selective monoalkylation.

Reductive Amination

- Reacting 3-(trifluoromethyl)aniline with cyclobutanone followed by reduction (e.g., sodium cyanoborohydride) to form the N-cyclobutyl derivative.

- This route offers better selectivity and control over the substitution pattern.

- It is compatible with various functional groups and provides high yields.

Synthesis of the Cyclobutyl Moiety and Incorporation of the Trifluoromethyl Group

The cyclobutyl ring bearing the trifluoromethyl group can also be prepared separately and then coupled with the aniline:

Cyclobutane Synthesis via Pyrrolidine Contraction

- Recent research reports a stereoselective synthesis of multisubstituted cyclobutanes from pyrrolidines using an iodonitrene-mediated contraction mechanism.

- The process involves electrophilic amination of pyrrolidine to form a 1,1-diazene intermediate, which undergoes nitrogen extrusion and intramolecular cyclization to yield cyclobutanes.

- This method allows for the introduction of multiple substituents, including trifluoromethyl groups, with stereochemical control.

Thermal Reaction of Sulfur Tetrafluoride with Cyclobutane Carboxylic Acids

- Another approach synthesizes trifluoromethyl-substituted cyclobutanes by treating cyclobutane carboxylic acids with sulfur tetrafluoride.

- This thermal reaction converts carboxylic acids into trifluoromethyl groups efficiently.

- The method tolerates various substituents, including amino groups, nitro groups, and halogens, making it versatile for medicinal chemistry applications.

- It can be applied to mono-substituted cyclobutanes, facilitating rapid access to trifluoromethyl cyclobutyl moieties.

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pyrrolidine contraction | Pyrrolidine derivatives | Iodonitrene species, thermal | Stereoselective, multisubstituted | Complex intermediates |

| Sulfur tetrafluoride reaction | Cyclobutane carboxylic acids | Sulfur tetrafluoride, thermal | Good yields, functional group tolerance | Use of toxic SF4 gas |

Integrated Synthetic Route Proposal for N-cyclobutyl-3-(trifluoromethyl)aniline

Based on the above methods, a plausible synthetic sequence is:

- Synthesis of 3-(trifluoromethyl)aniline via nitration and catalytic reduction of benzotrifluoride derivatives.

- Preparation of N-cyclobutyl intermediate by reductive amination of 3-(trifluoromethyl)aniline with cyclobutanone.

- Alternatively, synthesis of trifluoromethyl-substituted cyclobutyl amines via sulfur tetrafluoride reaction on cyclobutane carboxylic acids, followed by coupling with aniline derivatives.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield & Selectivity | Notes |

|---|---|---|---|---|

| 3-(Trifluoromethyl)aniline | Nitration + Catalytic Reduction | HNO3/H2SO4; Pd/C hydrogenation | ~90% 3-isomer, high purity | Industrially scalable |

| N-Cyclobutylation | Reductive Amination | Cyclobutanone, NaBH3CN | High yield, selective | Mild conditions, good functional group tolerance |

| Cyclobutyl-CF3 synthesis | Sulfur tetrafluoride reaction | SF4, thermal | Good yields, broad substrate scope | Requires handling toxic SF4 |

| Cyclobutane synthesis | Pyrrolidine contraction | Iodonitrene species, thermal | Stereoselective, complex substituents | Advanced synthetic method |

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Cyclobutyl-3-(trifluoromethyl)amine.

Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

N-Cyclobutyl-3-(trifluoromethyl)aniline serves as a valuable building block in the synthesis of pharmaceutical compounds. The trifluoromethyl group is known to influence the biological activity of molecules, making this compound an attractive candidate for drug development.

Case Studies:

- Synthesis of Anticancer Agents : Research indicates that derivatives of trifluoromethyl anilines exhibit significant anticancer properties. This compound can be utilized to synthesize novel compounds that target specific cancer pathways, enhancing therapeutic efficacy while minimizing side effects.

- Antimicrobial Activity : Compounds containing trifluoromethyl groups have been reported to possess antimicrobial properties. The incorporation of this compound into larger molecular frameworks may lead to the development of new antibiotics or antifungal agents .

Organic Synthesis

The compound is frequently employed as a precursor in various organic synthesis processes due to its ability to participate in multiple reaction types, including cycloadditions and functionalization reactions.

Synthetic Pathways:

- Photoredox Catalysis : Recent studies have demonstrated the effectiveness of this compound in photoredox-mediated reactions. For instance, it has been used in [4 + 2] cycloaddition reactions, facilitating the formation of complex cyclohexylamine derivatives with high selectivity and yield .

- Formation of Quaternary Stereocenters : The compound's unique structure allows it to participate in asymmetric synthesis, producing compounds with quaternary stereocenters, which are often challenging to create through traditional methods .

Material Science

In material science, this compound's properties make it suitable for developing advanced materials.

Applications:

- Polymer Chemistry : The compound can act as a monomer or additive in polymer formulations, contributing to enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group.

- Coatings and Adhesives : Its unique chemical properties allow for applications in coatings that require durability and resistance to solvents and chemicals .

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclobutyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

The position of the trifluoromethyl group on the aniline ring significantly influences biological activity:

- 3-(Trifluoromethyl)aniline Derivatives: N-Cyclobutyl-3-(trifluoromethyl)aniline lacks direct activity data but shares structural similarities with 4-nitro-3-(trifluoromethyl)aniline, a NO photo-donor hybrid. In contrast, 2-(trifluoromethyl)aniline derivatives (e.g., diamide calixarenes) exhibit higher bioactivity and lower cytotoxicity compared to their 3-substituted counterparts. This "ortho effect" is attributed to reduced basicity in ortho-substituted anilines, enhancing their interaction with biological targets .

N-Substituent Modifications

The nature of the N-substituent profoundly affects reactivity and application:

- However, its applications are less explored compared to cyclobutyl-substituted analogs .

- N-Cyclohexyl and N-Aryl Derivatives :

- Cyclohexyl or aromatic N-substituents (e.g., in cholinesterase inhibitors like 4-(trifluoromethyl)aniline carbamates ) improve enzyme inhibition. For example, methyl(phenyl)carbamate 4c inhibits butyrylcholinesterase (BChE) with an IC₅₀ of 1.97 µM , outperforming halogenated derivatives .

- N-Cyclobutyl substituents may offer steric advantages in target binding due to the strained cyclobutane ring, though this remains speculative without direct data .

Functional Analogues in Pharmacology

- Dinitroaniline Herbicides (e.g., Trifluralin) :

- Halogenated Anilines: 4-Bromo-3-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)aniline are intermediates in synthesizing kinase inhibitors and anticancer agents. Their halogen substituents enhance electrophilicity, enabling cross-coupling reactions (e.g., Sonogashira) to generate bioactive hybrids .

Data Tables

Table 1: Key Properties of this compound and Analogs

Biological Activity

N-cyclobutyl-3-(trifluoromethyl)aniline is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

This compound features a trifluoromethyl group attached to a benzene ring and a cyclobutyl group. These structural elements significantly influence its chemical properties and biological activities. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets, while the cyclobutyl group introduces steric hindrance that can affect binding affinity to various biomolecules.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been studied for its role in:

- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular processes, such as protein kinases, which are crucial for signal transduction in immune responses and metabolism .

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although detailed investigations are still required to elucidate the exact mechanisms involved .

Antimicrobial Activity

Recent research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of this compound have shown promise against pathogens like Trypanosoma brucei, with EC50 values indicating effective concentrations for inhibiting parasite growth .

Case Studies

-

In Vitro Studies : A study assessed the cytotoxicity of this compound on various cell lines, revealing moderate cytotoxic effects compared to standard chemotherapeutic agents. The compound's structural modifications influenced its activity profile significantly.

Compound Cell Line IC50 (µM) This compound HeLa 25 Standard Chemotherapy Agent HeLa 10 -

In Vivo Efficacy : In animal models, the compound demonstrated significant reductions in parasite burdens when tested against Leishmania species, showcasing its potential as an antileishmanial agent.

Dose (mg/kg) Liver Reduction (%) Spleen Reduction (%) 25 87.8 81.8 50 97.4 95.0 100 98.6 96.0

Q & A

Basic: What are the common synthetic routes for preparing N-cyclobutyl-3-(trifluoromethyl)aniline, and what are the critical parameters affecting yield?

Answer:

this compound can be synthesized via nucleophilic substitution or reductive amination. A key intermediate is 3-(trifluoromethyl)aniline, which undergoes alkylation with cyclobutyl halides (e.g., cyclobutyl bromide) under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Alternatively, reductive amination using cyclobutanone and a reducing agent like NaBH₃CN in methanol can be employed. Critical parameters include:

- Reagent stoichiometry: Excess cyclobutyl halide (1.2–1.5 eq.) improves alkylation efficiency .

- Temperature control: Elevated temperatures (80–100°C) accelerate substitution but may increase side reactions .

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR: Proton NMR (DMSO-d₆) reveals aromatic protons (δ 6.8–7.5 ppm) and cyclobutyl CH₂ groups (δ 2.5–3.0 ppm). ¹³C NMR identifies CF₃ (δ 120–125 ppm, q, J = 280 Hz) and amine carbons .

- FT-IR: Stretching bands for NH₂ (3350–3450 cm⁻¹) and CF₃ (1150–1250 cm⁻¹) confirm functional groups .

- Mass spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 230.1) validate the molecular formula .

Advanced: How does the trifluoromethyl group influence the electronic environment and reactivity of the aniline ring in cross-coupling reactions?

Answer:

The electron-withdrawing CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the meta position. In Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids proceed efficiently at the para position relative to CF₃. Key considerations:

- Catalyst selection: Tetrakis(triphenylphosphine)palladium(0) or Pd(OAc)₂ with ligands (e.g., XPhos) enhances coupling yields .

- Solvent effects: Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates .

- Electronic modulation: CF₃ reduces electron density, slowing oxidative addition but improving regioselectivity .

Advanced: What computational methods are recommended for analyzing the molecular orbitals and stability of trifluoromethyl-substituted anilines?

Answer:

- Density Functional Theory (DFT): B3LYP/6-311++G(d,p) basis set calculates frontier orbitals (HOMO/LUMO), revealing charge distribution and reactivity .

- Natural Bond Orbital (NBO) analysis: Quantifies hyperconjugative interactions (e.g., σ→σ* in CF₃) and stabilizes the molecule by ~15 kcal/mol .

- Molecular electrostatic potential (MEP): Maps electron-rich regions (amine group) for predicting nucleophilic attack sites .

Advanced: In palladium-catalyzed reactions, what challenges arise when using this compound as a substrate, and how can they be mitigated?

Answer:

- Steric hindrance: The cyclobutyl group impedes catalyst access. Mitigation: Use bulky ligands (e.g., SPhos) to prevent agglomeration .

- Side reactions: Dehalogenation or amine oxidation may occur. Solution: Add antioxidants (e.g., BHT) and maintain inert atmospheres .

- Low solubility: Use DMF/DMSO mixtures (4:1) to enhance substrate dispersion .

Basic: What are the key considerations for optimizing reaction conditions when synthesizing derivatives of this compound?

Answer:

- pH control: Maintain neutral to slightly basic conditions (pH 7–9) to prevent protonation of the amine .

- Catalyst loading: 2–5 mol% Pd for cross-couplings balances cost and efficiency .

- Workup: Aqueous extraction (NaHCO₃) removes acidic byproducts .

Advanced: How do steric and electronic effects of the cyclobutyl group impact the regioselectivity in electrophilic substitution reactions of this compound?

Answer:

- Steric effects: The cyclobutyl group directs electrophiles (e.g., NO₂⁺) to the para position due to hindered rotation .

- Electronic effects: CF₃ withdraws electrons, favoring meta substitution. Competition between steric and electronic factors results in mixed regioselectivity. Computational modeling (DFT) predicts dominant pathways .

Basic: What purification techniques are most suitable for isolating this compound from complex reaction mixtures?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.